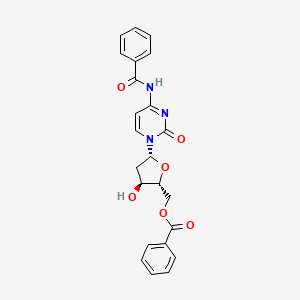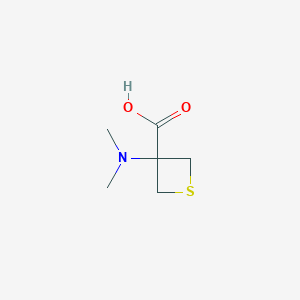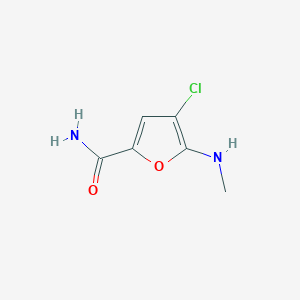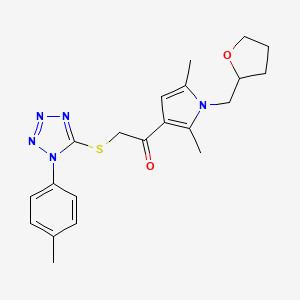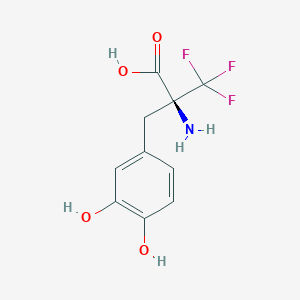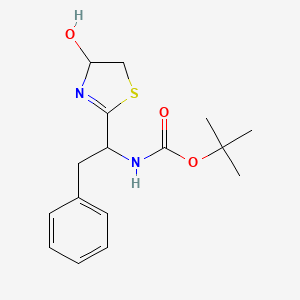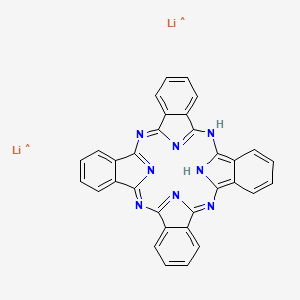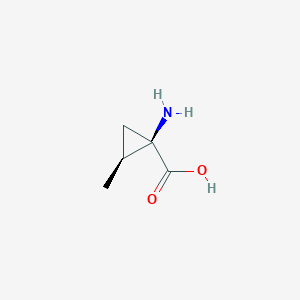
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid: is a chiral amino acid derivative with a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid typically involves asymmetric synthesis techniques. One common method is the alkylation/cyclization of a chiral Ni(II) complex of glycine Schiff base . This method provides excellent yields and diastereoselectivity, making it suitable for practical synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the asymmetric synthesis method mentioned above suggests that it could be adapted for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in drug development.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound is structurally similar but has a vinyl group instead of a methyl group.
(1R,2S)-2-Aminocyclopentanecarboxylic acid: This compound has a cyclopentane ring instead of a cyclopropane ring.
Uniqueness
rel-(1R,2S)-1-Amino-2-methylcyclopropanecarboxylic acid is unique due to its specific chiral configuration and the presence of a cyclopropane ring. These features give it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(1R,2S)-1-amino-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-2-5(3,6)4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-,5+/m0/s1 |
Clave InChI |
WCSASARZTXJEJS-WVZVXSGGSA-N |
SMILES isomérico |
C[C@H]1C[C@@]1(C(=O)O)N |
SMILES canónico |
CC1CC1(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


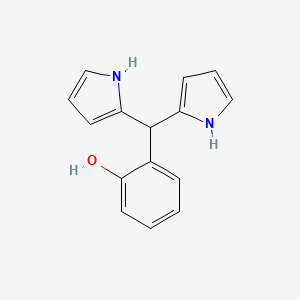
![4-Iodo-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12860129.png)

